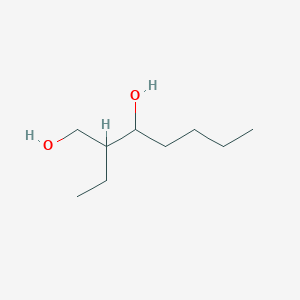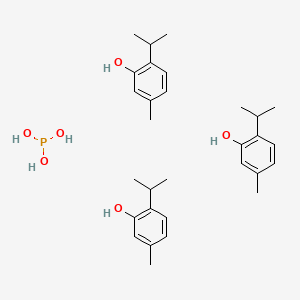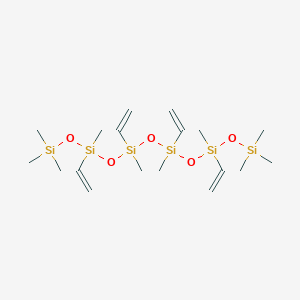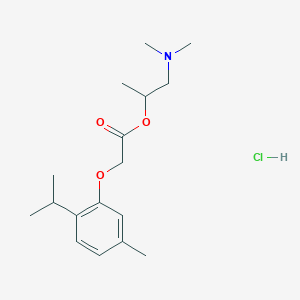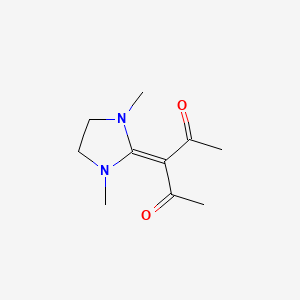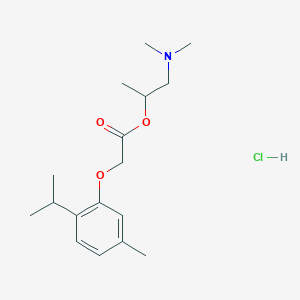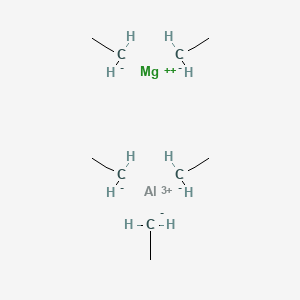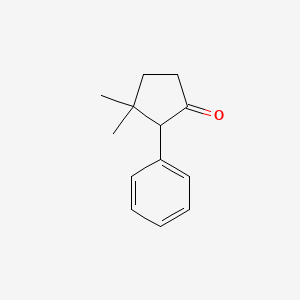
3,3-Dimethyl-2-phenylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-phenylcyclopentan-1-one: is an organic compound with the molecular formula C13H16O It is a cyclopentanone derivative, characterized by a cyclopentane ring substituted with two methyl groups at the 3-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-phenylcyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of 1,3-dibromo-1-phenylpropane with isobutylene in the presence of a strong base, such as sodium hydride, to form the desired cyclopentanone derivative . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-phenylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, while nucleophilic substitution can replace existing functional groups with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Halogenated derivatives, Substituted cyclopentanones
Scientific Research Applications
3,3-Dimethyl-2-phenylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-phenylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-Phenylcyclopentan-1-one: Similar structure but lacks the two methyl groups at the 3-position.
2,3-Dimethyl-2-cyclopenten-1-one: Similar ring structure but with different substituents.
Uniqueness
3,3-Dimethyl-2-phenylcyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
33026-32-3 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3,3-dimethyl-2-phenylcyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-13(2)9-8-11(14)12(13)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
WOCLVFFUSFEKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


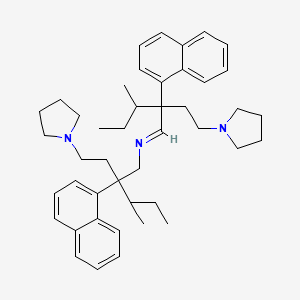
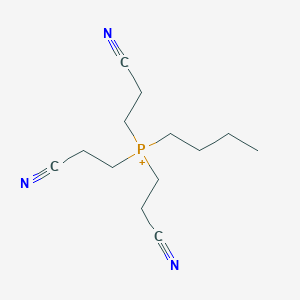
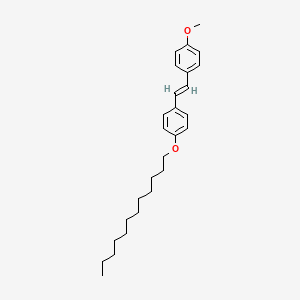

![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole](/img/structure/B14676605.png)
![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
